N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name for the free base form of the compound is N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine . The hydrochloride salt is designated by appending "hydrochloride" to the base name, yielding N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride .
Isomeric Considerations:
- Positional Isomerism : The pyrazole ring (1H-pyrazole) permits substituents at positions 1, 4, and 5. In this compound, the 1-position is occupied by a 2-fluoroethyl group, the 4-position by a benzylamine group, and the 5-position by a methyl group. Alternative positional isomers could arise if substituents occupy different ring positions (e.g., 3-methyl instead of 5-methyl).
- Stereoisomerism : The 2-fluoroethyl group introduces a chiral center at the ethyl carbon bearing fluorine. However, rapid rotation around the C–C bond prevents geometric isomerism, and the compound exists as a racemic mixture unless resolved.
Molecular Geometry and Crystallographic Analysis
The pyrazole ring adopts a planar geometry due to π-electron delocalization across the conjugated system. Key structural features include:
Crystallographic data for the hydrochloride salt remain unreported, but analogous pyrazole derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonding networks stabilizing the structure.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR :
- Pyrazole C4: δ 145–150 ppm.
- Fluorinated carbon: δ 85–90 ppm (d, J = 170 Hz).
¹⁹F NMR : δ -120 to -125 ppm (triplet, CF₂ group).
Infrared (IR) Spectroscopy:
- N–H stretch: 3300–3500 cm⁻¹ (amine).
- C–F stretch: 1100–1200 cm⁻¹.
- Pyrazole ring vibrations: 1500–1600 cm⁻¹.
Mass Spectrometry:
Tautomeric Behavior of Pyrazole Core
Pyrazoles exhibit annular prototropic tautomerism , where the NH proton relocates between the two nitrogen atoms (N1 and N2), altering the positions of substituents (Figure 1).
Substituent Effects on Tautomerism:
- Electron-donating groups (e.g., methyl at C5) stabilize the tautomer where the substituent occupies the C3 position.
- Electron-withdrawing groups (e.g., fluoroethyl at N1) favor the C5-substituted tautomer.
Experimental Observations:
Properties
Molecular Formula |
C13H17ClFN3 |
|---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-11-13(10-16-17(11)8-7-14)15-9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H |
InChI Key |
ACNGAZANBBBBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A foundational approach involves cyclocondensation reactions between hydrazine derivatives and 1,3-diketones. For example, 1-(2-fluoroethyl)-5-methylpyrazol-4-amine is synthesized via cyclization of 2-fluoroethylhydrazine with acetylacetone under acidic conditions (e.g., HCl/EtOH, 60°C, 6 hr). Subsequent benzylation introduces the N-benzyl group via nucleophilic substitution using benzyl bromide in the presence of a base (K₂CO₃, DMF, 80°C, 12 hr). The final hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous ether, yielding >85% purity.
Key Data:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | 2-Fluoroethylhydrazine, acetylacetone | HCl/EtOH, 60°C, 6 hr | 72% |
| Benzylation | Intermediate, benzyl bromide | K₂CO₃, DMF, 80°C, 12 hr | 68% |
| Salt Formation | Free base, HCl gas | Ether, 0°C, 2 hr | 92% |
Nucleophilic Substitution Approaches
Alternative routes employ pre-formed pyrazole cores. 5-Methylpyrazol-4-amine is reacted with 2-fluoroethyl tosylate in acetonitrile (NaH, 50°C, 8 hr) to introduce the fluoroethyl group. Benzylation follows using benzyl chloride under phase-transfer conditions (TBAB, NaOH, 70°C, 10 hr), achieving 74% yield. This method avoids harsh acids but requires careful purification via column chromatography (silica gel, EtOAc/hexane).
Multi-Step Functionalization Strategies
Advanced methodologies use 1-(2-fluoroethyl)-5-methyl-4-nitropyrazole as an intermediate. Reduction of the nitro group (H₂, Pd/C, MeOH, 25°C, 4 hr) yields the amine, which undergoes reductive benzylation with benzaldehyde (NaBH₄, MeOH, 0°C, 2 hr). Hydrochloride formation via HCl/EtOH precipitation affords 80% overall yield.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂) improve benzylation efficiency under Suzuki–Miyaura conditions, though cost constraints limit industrial adoption.
Industrial-Scale Production Considerations
Batch processes dominate, but continuous-flow systems are emerging for fluorination steps (e.g., using HF-pyridine complexes). Key challenges include:
- Fluorine Handling: Corrosive reagents necessitate Hastelloy reactors.
- Waste Management: Neutralization of HCl byproducts requires NaOH scrubbing.
Analytical Characterization
- NMR: $$^1$$H NMR (D₂O) shows characteristic peaks at δ 2.35 (CH₃), 4.60 (CH₂F), and 7.30–7.50 (C₆H₅).
- HPLC: Retention time = 8.2 min (C18 column, 0.1% TFA/MeCN).
- XRD: Confirms crystalline hydrochloride salt structure (space group P2₁/c).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | High atom economy | Acidic conditions degrade fluoroethyl group | 72% |
| Nucleophilic Substitution | Mild conditions | Requires costly tosylates | 68% |
| Multi-Step Functionalization | Scalable | Multiple purification steps | 80% |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
*Molecular weight estimated based on analog .
Key Observations :
- Fluorine atoms (in 2-fluoroethyl or difluoromethyl groups) improve metabolic stability and target affinity through electronegative interactions .
- Biological Activity : Pyrazole derivatives with fluorinated substituents, such as those in and , are associated with hormone-modulating (e.g., FSH) and agrochemical applications . The target compound’s benzyl group may confer selectivity toward neurological or inflammatory targets.
Physicochemical Properties and Handling
- Molecular Weight : Estimated at ~287.76 g/mol, comparable to analogs with similar substituents .
- Stability : Fluorinated compounds generally exhibit oxidative stability, but the benzyl group may necessitate protection from light and moisture to prevent degradation .
- Storage : Recommended storage in cool, dry conditions with inert atmosphere, as advised for analogs in .
Biological Activity
N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a benzyl group, a fluoroethyl substituent, and a methyl group. This compound has garnered significant interest in pharmaceutical research due to its potential biological activities and therapeutic applications.
- Molecular Formula : C13H17ClFN3
- Molecular Weight : 269.74 g/mol
- CAS Number : 1855950-26-3
The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets the InhA enzyme in Mycobacterium tuberculosis, which is critical for fatty acid synthesis. This inhibition disrupts lipid metabolism in the bacteria, showcasing its potential as an antitubercular agent.
- Modulation of Signaling Pathways : The compound interacts with signaling pathways such as mTORC1, which plays a role in cell growth and proliferation. Studies indicate that it can reduce mTORC1 activity and increase autophagy, thus potentially serving as an anticancer agent .
- Binding Affinity : The presence of the fluoroethyl group enhances the compound's ability to penetrate biological membranes, while the benzyl moiety may contribute to its binding affinity to various receptors and enzymes.
Biological Activities
Preliminary studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated potential antibacterial effects against various strains, including E. coli and S. aureus .
- Anticancer Properties : Research indicates that it may possess antiproliferative activity against cancer cell lines, particularly through mechanisms involving autophagy modulation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antitubercular Activity :
- A study focused on its ability to inhibit Mycobacterium tuberculosis showed significant reduction in bacterial growth due to enzyme inhibition.
- Cancer Research :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 1855950-26-3 | C13H17ClFN3 | Contains a benzyl group enhancing binding affinity |
| 1-(tert-butyl)-1H-pyrazol-5-amine | 442850-71-7 | CHN | Lacks fluorine substitution; simpler structure |
| 1-(2-fluoroethyl)-N-[methoxyphenylmethyl]-5-methylpyrazol-4-amine;hydrochloride | Not provided | CHClFNO | Incorporates methoxyphenylmethyl group for varied activity |
This table illustrates how structural variations influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
